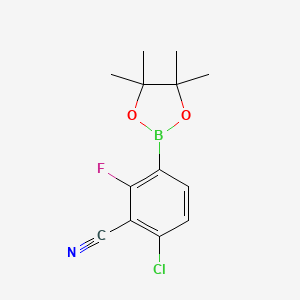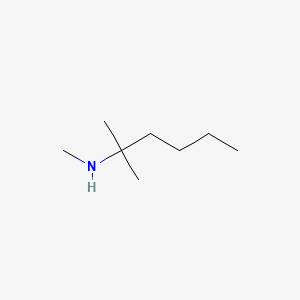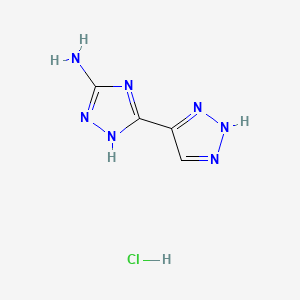![molecular formula C6H11N B13583063 (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6R)-6-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride
Uniqueness
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that require precise molecular interactions.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3/t4?,5-,6+ |
InChI Key |
NAWPASPYZIMBSX-GOHHTPAQSA-N |
Isomeric SMILES |
CC1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC1C2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



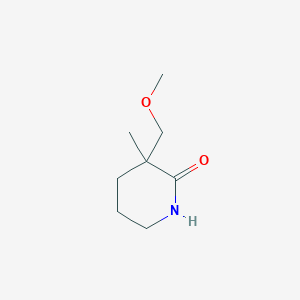
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
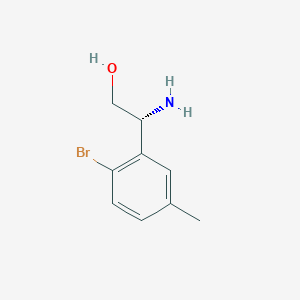
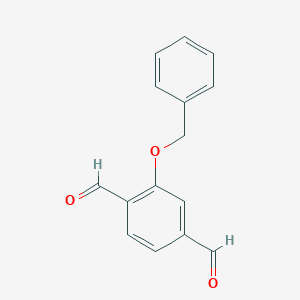
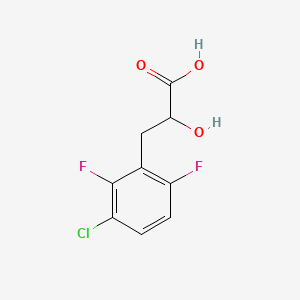
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
